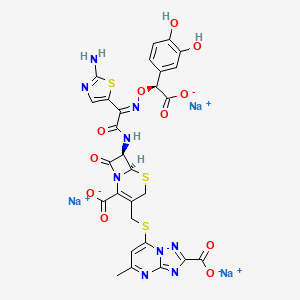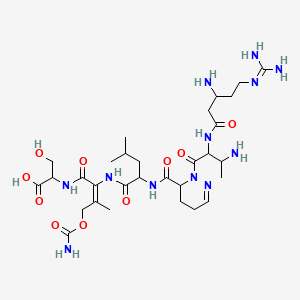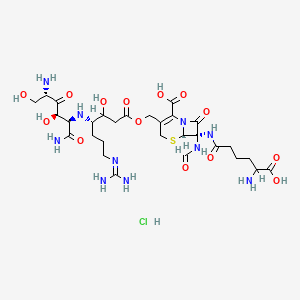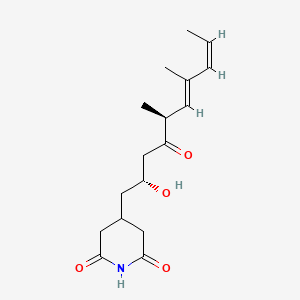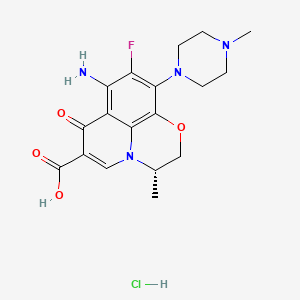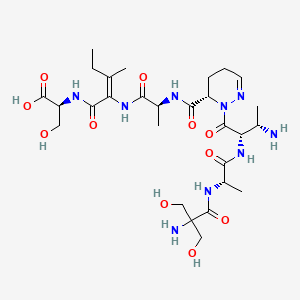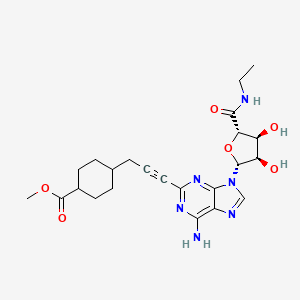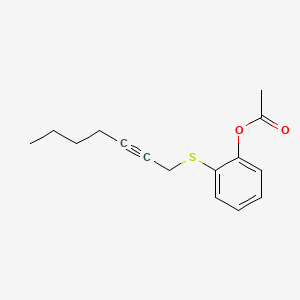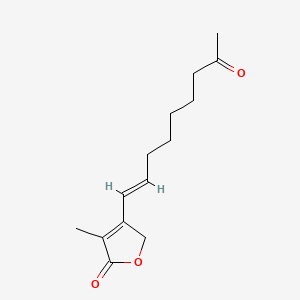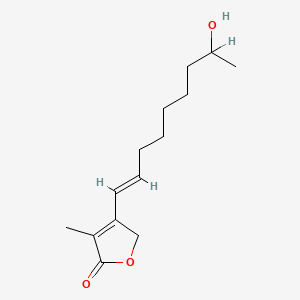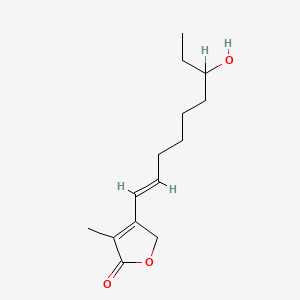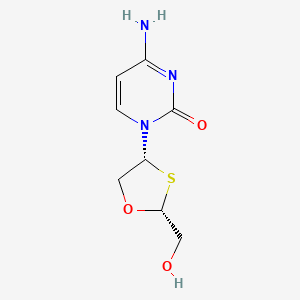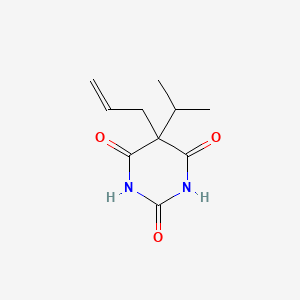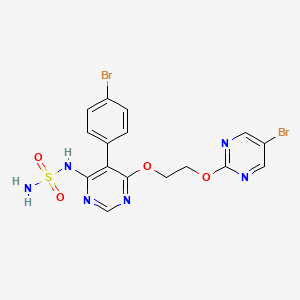![molecular formula C19H27N3O4S B1667632 4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid CAS No. 885038-66-4](/img/structure/B1667632.png)
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AS1907417 is a novel GPR119 agonist.
Aplicaciones Científicas De Investigación
GPR119 Agonists and Diabetes Treatment
A study discovered a series of fused-pyrimidine derivatives, including a 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivative, as potent and orally active GPR119 agonists. This compound was identified as potentially useful for treating type 2 diabetes mellitus due to its potent agonistic activity and glucose tolerance improvement in mice (Negoro et al., 2012).
Antibacterial Applications
Another study focused on the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones. The compounds exhibited significant antibacterial properties, highlighting their potential in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant and Antinociceptive Activity
Researchers synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds, including one closely related to the queried compound, displayed broad-spectrum anticonvulsant activities in various preclinical seizure models and also showed potential in pain response reduction in mice (Kamiński et al., 2016).
Antipsychotic Potential
A series of conformationally restricted butyrophenones, with structural elements resembling the queried compound, were evaluated as antipsychotic agents. They demonstrated affinity for dopamine and serotonin receptors and showed potential as neuroleptic drugs (Raviña et al., 2000).
Cancer Treatment Research
Novel piperidine-4-carboxamide derivatives were synthesized and assessed for their anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents due to significant anti-angiogenic effects in vivo and DNA binding/cleavage abilities (Kambappa et al., 2017).
Antimycobacterial Activity
Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Kumar et al., 2008).
Corrosion Inhibition in Iron
Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces showed promising results, indicating the potential use of these compounds in protecting metal surfaces from corrosion (Kaya et al., 2016).
Propiedades
Número CAS |
885038-66-4 |
|---|---|
Nombre del producto |
4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid |
Fórmula molecular |
C19H27N3O4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-[1-(2-cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C19H27N3O4S/c23-17(24)6-1-3-13-7-9-22(10-8-13)19-15-11-27(25,26)12-16(15)20-18(21-19)14-4-2-5-14/h13-14H,1-12H2,(H,23,24) |
Clave InChI |
NFFANIJTECFGGM-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O |
SMILES canónico |
C1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AS 1907417 AS-1907417 AS1907417 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



